

# An In-depth Technical Guide to Lauryl Glucoside: Chemical Identifiers and Experimental Protocols

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## Compound of Interest

Compound Name: *Lauryl Glucoside*

Cat. No.: *B10798859*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and analytical methodologies for **lauryl glucoside**. The information is curated to support research and development activities, with a focus on clear data presentation and detailed experimental procedures.

## Core Chemical Identity: Lauryl Glucoside

**Lauryl glucoside** is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, typically fatty alcohols derived from coconut or palm kernel oil and glucose from corn starch. Its biodegradability and mildness make it a common ingredient in personal care, cosmetic, and cleaning products. While not typically a focus in drug development, its properties as a solubilizing and stabilizing agent may be of interest in formulation studies.

## Chemical Identifier Discrepancies

It is important to note the existence of multiple CAS numbers associated with **lauryl glucoside**. This can be attributed to variations in the alkyl chain length distribution of the fatty alcohol used in its synthesis and the degree of polymerization of the glucose moiety.

- 110615-47-9: This CAS number is often used for alkyl polyglucosides with a broader distribution of alkyl chain lengths (C10-C16).
- 59122-55-3 and 27836-64-2: These are more specific to dodecyl glucoside, where the primary alkyl chain is C12.

For the purposes of this guide, "**lauryl glucoside**" will refer to the C12 alkyl glucoside, while acknowledging the broader context of related APGs.

## Chemical Identifiers

A comprehensive list of chemical identifiers for **lauryl glucoside** is provided in the table below, facilitating accurate documentation and database searches.

Identifier Type	Identifier	Notes
CAS Number	110615-47-9	Often refers to alkyl polyglucosides with a C10-C16 alkyl chain. <a href="#">[1]</a> <a href="#">[2]</a>
59122-55-3	More specific to dodecyl $\beta$ -D-glucopyranoside. <a href="#">[3]</a>	
27836-64-2	Also used for dodecyl D-glucopyranoside. <a href="#">[4]</a>	
EINECS Number	600-975-8	European Inventory of Existing Commercial Chemical Substances number.
248-685-7	Another associated EINECS number. <a href="#">[4]</a>	
IUPAC Name	(2R,3R,4S,5S,6R)-2-(dodecyloxy)-6-(hydroxymethyl)oxane-3,4,5-triol	
InChI	InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1	International Chemical Identifier. <a href="#">[3]</a> <a href="#">[4]</a>
InChIKey	PYIDGJJWBIBVIA-UYTYNIKBSA-N	Hashed version of the InChI for database searching. <a href="#">[3]</a>
SMILES	CCCCCCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO	Simplified Molecular-Input Line-Entry System, representing the 3D structure. <a href="#">[3]</a>
Molecular Formula	C18H36O6	
Molecular Weight	348.48 g/mol	

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **lauryl glucoside**, providing a foundation for laboratory work.

### Synthesis of Lauryl Glucoside via Fischer Glycosidation

The most common method for synthesizing **lauryl glucoside** is the direct Fischer glycosidation, which involves the acid-catalyzed reaction of glucose with lauryl alcohol.<sup>[5][6]</sup>

Materials:

- D-glucose
- Lauryl alcohol (dodecanol)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Neutralizing agent (e.g., sodium hydroxide solution)
- Anhydrous sodium sulfate
- Organic solvent (e.g., ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine D-glucose and an excess of lauryl alcohol (molar ratio of approximately 1:5 glucose to lauryl alcohol).
- **Catalyst Addition:** Add the acid catalyst (e.g., 0.5-1.0 mol% relative to glucose).
- **Reaction:** Heat the mixture to 110-120°C with vigorous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst by adding a stoichiometric amount of a suitable base, such as a sodium hydroxide solution.
- Purification:
  - The excess lauryl alcohol can be removed by vacuum distillation.
  - The crude product is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any remaining salts and unreacted glucose.
  - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the purified **lauryl glucoside**.

## Analytical Methods for Lauryl Glucoside

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantification and purity assessment of **lauryl glucoside**. Due to the lack of a strong chromophore, detectors other than UV-Vis are often employed.

- Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
  - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5  $\mu$ m) is commonly used.
  - Mobile Phase: A gradient elution is typically employed.
    - Mobile Phase A: Water with 0.1% formic acid
    - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient Program: A linear gradient from a low to a high concentration of mobile phase B over 20-30 minutes is a good starting point.
  - Flow Rate: 1.0 mL/min.
  - Detector: CAD or ELSD.

- Method 2: HPLC with Refractive Index Detection (RID)
  - This method is suitable for isocratic separations.
  - Column: A C18 or a specialized column for carbohydrate analysis can be used.
  - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
  - Flow Rate: 1.0 mL/min.
  - Detector: RID.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation and characterization of **lauryl glucoside**.

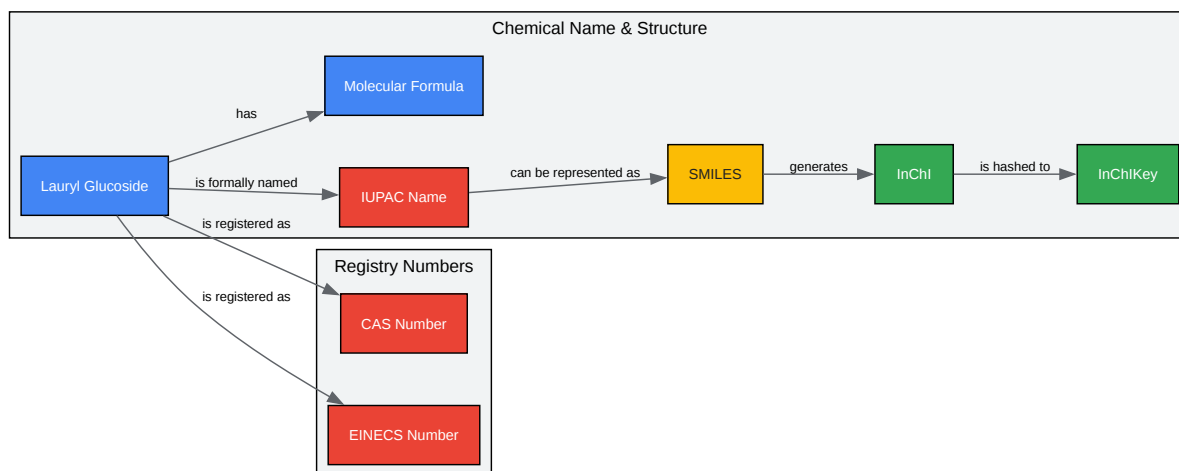
- $^1\text{H}$  NMR: Provides information on the protons in the molecule. The anomeric proton of the glucose unit typically appears as a doublet around 4.2-4.5 ppm. The signals from the alkyl chain protons are found in the upfield region (0.8-3.5 ppm).
- $^{13}\text{C}$  NMR: Shows the carbon skeleton of the molecule. The anomeric carbon signal is typically observed around 100-104 ppm.

#### Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **lauryl glucoside**. Electrospray ionization (ESI) is a common ionization technique. The mass spectrum will show the molecular ion peak  $[\text{M}+\text{Na}]^+$  or  $[\text{M}+\text{H}]^+$ , confirming the molecular weight.

## Logical Relationships of Chemical Identifiers

The following diagram illustrates the hierarchical and relational nature of the various chemical identifiers for **lauryl glucoside**.



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Caption: Relationship between chemical names, structural representations, and registry numbers for **lauryl glucoside**.

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## References

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